molecular formula C24H32N4O B5969415 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide

2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide

Cat. No.: B5969415
M. Wt: 392.5 g/mol
InChI Key: POHOVTGVQCZHGZ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a cyclopentyl group, a piperazine ring, and a pyridine moiety

Properties

IUPAC Name

2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-27-14-16-28(17-15-27)23-21(12-7-13-25-23)18-26-24(29)22(20-10-5-6-11-20)19-8-3-2-4-9-19/h2-4,7-9,12-13,20,22H,5-6,10-11,14-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHOVTGVQCZHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C(C3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the 4-methylpiperazine intermediate. This can be achieved by reacting piperazine with methyl iodide under basic conditions.

    Coupling with Pyridine Derivative: The next step involves coupling the piperazine intermediate with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired pyridine-piperazine linkage.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyridine-piperazine intermediate.

    Final Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide using a peptide coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound can serve as a tool for probing the function of specific proteins or pathways in cells.

    Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in scientific research.

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